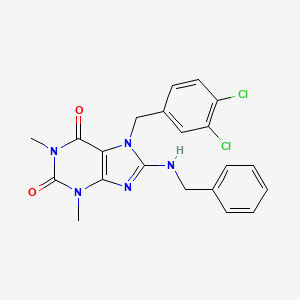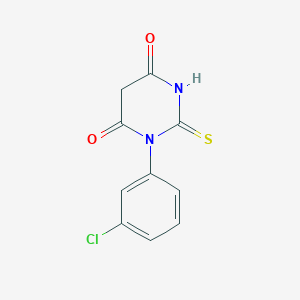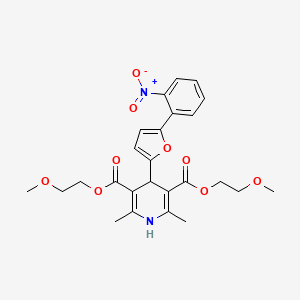
8-(benzylamino)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(苄基氨基)-7-(3,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮是一种复杂的 有机化合物,其独特的结构将苄基氨基和二氯苄基基团与嘌呤碱基结合在一起。
准备方法
合成路线和反应条件
8-(苄基氨基)-7-(3,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮的合成通常涉及多个步骤。一种常见的 方法是从嘌呤碱基开始,然后通过一系列反应引入苄基氨基和二氯苄基基团。反应条件通常 涉及使用特定的溶剂、催化剂和温度控制,以确保获得所需的产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器和连续流动工艺的大规模合成。这些 方法旨在优化产量和纯度,同时最大限度地减少浪费和能源消耗。
化学反应分析
反应类型
8-(苄基氨基)-7-(3,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂,如高锰酸钾或过氧化氢。
还原: 该化合物可以使用还原剂如硼氢化钠或氢化铝锂进行还原。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常见试剂和条件
上述反应通常需要特定的试剂和条件。例如,氧化反应可能需要酸性或碱性条件,而还原反应 通常在无水条件下进行,以防止不希望发生的副反应。
主要生成物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生各种氧化 衍生物,而还原可以产生该化合物的不同还原形式。
科学研究应用
8-(苄基氨基)-7-(3,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮有几种科学研究应用:
化学: 它被用作合成更复杂分子的构建块,以及作为各种化学反应中的试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括其对细胞过程的影响以及其作为治疗剂 的潜力。
医学: 正在进行研究以探索其在治疗各种疾病(包括癌症和传染病)中的潜在用途。
工业: 它被用于开发新材料以及作为生产药物和农用化学品的中间体。
作用机制
8-(苄基氨基)-7-(3,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮的作用机制涉及其与特定分子 靶标和途径的相互作用。该化合物可能会与酶或受体结合,从而改变其活性并影响细胞过程。 涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 8-(苄基氨基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮
- 7-(3,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮
- 8-(苄基氨基)-7-(2,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮
独特性
8-(苄基氨基)-7-(3,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮区别于类似化合物的 是其官能团的特定组合,这可能赋予其独特的化学和生物学特性。
属性
分子式 |
C21H19Cl2N5O2 |
|---|---|
分子量 |
444.3 g/mol |
IUPAC 名称 |
8-(benzylamino)-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-26-18-17(19(29)27(2)21(26)30)28(12-14-8-9-15(22)16(23)10-14)20(25-18)24-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,24,25) |
InChI 键 |
CFVMPUVCNVDIGT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11620390.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11620392.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B11620400.png)
![Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11620411.png)

![N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide](/img/structure/B11620427.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11620429.png)
![N-methyl-2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11620436.png)

![N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620454.png)

![methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11620472.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620478.png)

